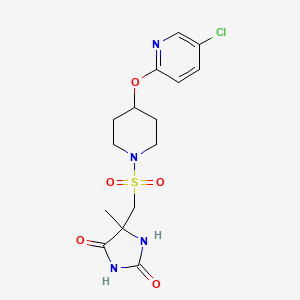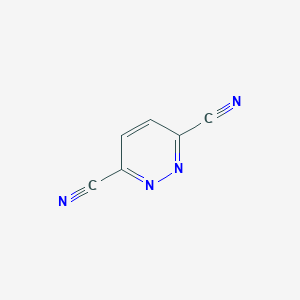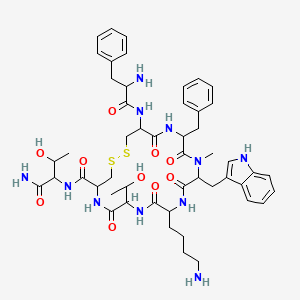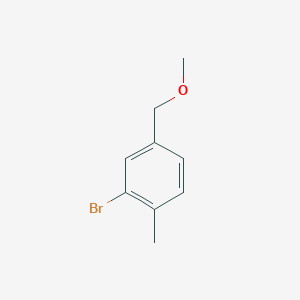
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose can be synthesized from α-D-glucose through a series of chemical reactions. The process involves isopropylidene protection, oxidation, reduction, and benzoylation . Here is a general outline of the synthetic route:
Isopropylidene Protection: α-D-glucose is treated with acetone and an acid catalyst to form the isopropylidene-protected intermediate.
Oxidation: The protected intermediate undergoes oxidation to introduce the necessary functional groups.
Reduction: The oxidized intermediate is then reduced to form the desired structure.
Benzoylation: Finally, the compound is benzoylated to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its reactivity and properties.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Wissenschaftliche Forschungsanwendungen
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: The compound’s structural similarity to nucleosides makes it useful in studying DNA and RNA interactions.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose involves its interaction with nucleic acids. As a nucleoside analog, it can be incorporated into DNA or RNA, disrupting normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose can be compared with other nucleoside analogs such as:
3-O-Benzyl-1,2-O-isopropylidene-α-D-allofuranose: Similar structure but with a benzyl group instead of a benzoyl group.
1,25,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose: Contains toluenesulfonyl group, used in different synthetic applications.
3,6-Dideoxy-3,6-epithio-1,2-isopropylidene-α-glucofuranose: Thio-analog with different reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C16H20O7 |
|---|---|
Molekulargewicht |
324.32 g/mol |
IUPAC-Name |
[5-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate |
InChI |
InChI=1S/C16H20O7/c1-16(2)22-13-12(11(10(18)8-17)21-15(13)23-16)20-14(19)9-6-4-3-5-7-9/h3-7,10-13,15,17-18H,8H2,1-2H3 |
InChI-Schlüssel |
FVMGHHSPTSHJCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)OC(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




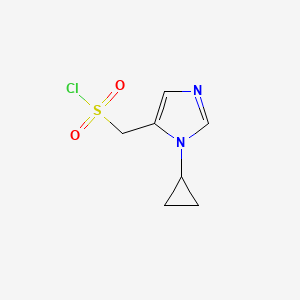
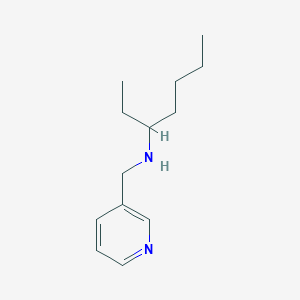
![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12105757.png)
![3-[2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-anilinopyrrole-2,5-dione](/img/structure/B12105762.png)
![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)

